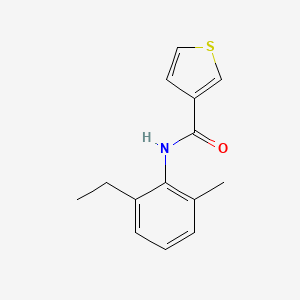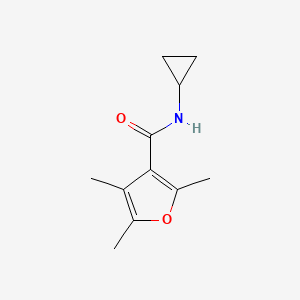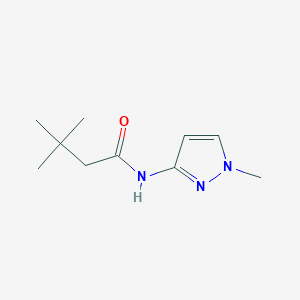
N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide, also known as EMPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EMPTC belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide is not fully understood. However, it has been suggested that it exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide has also been shown to modulate the activity of various ion channels, including voltage-gated sodium and calcium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide has also been found to possess anticonvulsant activity in animal models of epilepsy. In addition, N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide has been shown to possess potent activity against various bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the main advantages of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide is its poor solubility in aqueous media, which can make it difficult to formulate for oral administration. In addition, the mechanism of action of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide is not fully understood, which can make it challenging to optimize its pharmacological properties.
将来の方向性
Despite the promising results obtained so far, there is still much to be learned about the potential applications of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide in drug discovery and development. Future studies should focus on elucidating the mechanism of action of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide and identifying its molecular targets. In addition, further studies are needed to optimize the pharmacological properties of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide, including its solubility and bioavailability, to facilitate its development as a drug candidate. Finally, more extensive studies are needed to evaluate the safety and efficacy of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide in preclinical and clinical settings.
合成法
The synthesis of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide involves the reaction of 2-ethyl-6-methylphenylamine with thiophene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide as a white crystalline solid.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide has also been found to possess potent activity against various bacterial and fungal strains.
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-3-11-6-4-5-10(2)13(11)15-14(16)12-7-8-17-9-12/h4-9H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTYNFJVPPAZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)
![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)

![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)
